Aspyrone
Aspyrone
Aspyrone is a member of the class of 2-pyranones that is 5,6-dihydro-2H-pyran-2-one in which the hydrogens at positions 3, 5S and 6R are replaced by (2S,3S)-3-methyloxiran-2-yl, hydroxy and methyl groups, respectively. It is a fungal metabolite isolated from Aspergillus melleus and exhibits nematicidal, antibacterial and antifungal properties. It has a role as a mycotoxin, an antibacterial agent, an Aspergillus metabolite and a nematicide. It is a secondary alcohol, an epoxide, a polyketide, an antibiotic antifungal agent and a member of 2-pyranones.
Aspyrone is a natural product found in Aspergillus ochraceus, Exophiala, and other organisms with data available.
Aspyrone is a natural product found in Aspergillus ochraceus, Exophiala, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
17398-00-4
VCID:
VC21019093
InChI:
InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
SMILES:
CC1C(C=C(C(=O)O1)C2C(O2)C)O
Molecular Formula:
C9H12O4
Molecular Weight:
184.19 g/mol
Aspyrone
CAS No.: 17398-00-4
Cat. No.: VC21019093
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Aspyrone is a member of the class of 2-pyranones that is 5,6-dihydro-2H-pyran-2-one in which the hydrogens at positions 3, 5S and 6R are replaced by (2S,3S)-3-methyloxiran-2-yl, hydroxy and methyl groups, respectively. It is a fungal metabolite isolated from Aspergillus melleus and exhibits nematicidal, antibacterial and antifungal properties. It has a role as a mycotoxin, an antibacterial agent, an Aspergillus metabolite and a nematicide. It is a secondary alcohol, an epoxide, a polyketide, an antibiotic antifungal agent and a member of 2-pyranones. Aspyrone is a natural product found in Aspergillus ochraceus, Exophiala, and other organisms with data available. |
|---|---|
| CAS No. | 17398-00-4 |
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 |
| Standard InChI Key | RCAULRNMJFUWRP-HETMPLHPSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O |
| SMILES | CC1C(C=C(C(=O)O1)C2C(O2)C)O |
| Canonical SMILES | CC1C(C=C(C(=O)O1)C2C(O2)C)O |
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